molecular formula C10H10BrFO2 B14890064 Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate

Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate

Cat. No.: B14890064
M. Wt: 261.09 g/mol
InChI Key: MSRMSGOTPCGMCL-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate typically involves the esterification of 4-bromo-2-fluoro-3-methylphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-bromo-2-fluoro-3-methylphenylacetic acid+methanolH2SO4Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate+H2O\text{4-bromo-2-fluoro-3-methylphenylacetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-bromo-2-fluoro-3-methylphenylacetic acid+methanolH2​SO4​​Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Oxidation: Formation of 4-bromo-2-fluoro-3-methylphenylacetic acid.

    Reduction: Formation of 2-(4-bromo-2-fluoro-3-methylphenyl)ethanol.

Scientific Research Applications

Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-3-fluorophenyl)acetate
  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • Methyl 2-bromo-2-(4-fluoro-3-methylphenyl)acetate

Uniqueness

Methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate is unique due to the specific arrangement of substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both bromine and fluorine atoms can enhance its chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 2-(4-bromo-2-fluoro-3-methylphenyl)acetate

InChI

InChI=1S/C10H10BrFO2/c1-6-8(11)4-3-7(10(6)12)5-9(13)14-2/h3-4H,5H2,1-2H3

InChI Key

MSRMSGOTPCGMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CC(=O)OC)Br

Origin of Product

United States

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